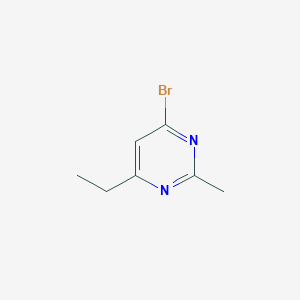

4-Bromo-6-ethyl-2-methylpyrimidine

Description

4-Bromo-6-ethyl-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9BrN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Properties

IUPAC Name |

4-bromo-6-ethyl-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHDUMSIXOYOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-ethyl-2-methylpyrimidine typically involves the bromination of 6-ethyl-2-methylpyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of 4-Bromo-6-ethyl-2-methylpyrimidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-ethyl-2-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate or sodium hydride.

Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products are biaryl compounds formed by the coupling of 4-Bromo-6-ethyl-2-methylpyrimidine with aryl boronic acids.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-6-ethyl-2-methylpyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as enzyme inhibitors, particularly in the development of drugs targeting nucleic acid-related enzymes. The compound's structural properties allow it to interact effectively with biological macromolecules, making it a candidate for drug design.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed to produce novel compounds with desired pharmacological properties. The versatility of 4-Bromo-6-ethyl-2-methylpyrimidine in synthetic pathways enhances its value in organic chemistry research.

Biological Studies

Research has demonstrated that 4-Bromo-6-ethyl-2-methylpyrimidine can act as an enzyme inhibitor, affecting metabolic pathways by binding to active sites on enzymes. This property is particularly useful in studying disease mechanisms and developing therapeutic agents.

Anticancer Activity

A study investigated the anticancer properties of various bromopyrimidine derivatives, including 4-Bromo-6-ethyl-2-methylpyrimidine. The findings indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Efficacy

Another study focused on the antimicrobial activity of bromopyrimidine derivatives against common bacterial strains like Staphylococcus aureus and Escherichia coli. Results showed that modifications to the pyrimidine structure enhanced antimicrobial potency, suggesting that 4-Bromo-6-ethyl-2-methylpyrimidine could be further optimized for use as an antimicrobial agent .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-6-ethyl-2-methylpyrimidine depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The bromine atom can be replaced with functional groups that interact with biological targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2-methylpyrimidine

- 6-Ethyl-2-methylpyrimidine

- 4-Chloro-6-ethyl-2-methylpyrimidine

Uniqueness

4-Bromo-6-ethyl-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups along with the bromine atom allows for versatile modifications, making it a valuable intermediate in various synthetic pathways .

Biological Activity

4-Bromo-6-ethyl-2-methylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, applications, and research findings, supported by data tables and case studies.

- Molecular Formula : C7H9BrN2

- Molecular Weight : 201.06 g/mol

- CAS Number : 1412961-18-2

The biological activity of 4-Bromo-6-ethyl-2-methylpyrimidine is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, which can alter metabolic and signaling pathways. This action is crucial in therapeutic contexts where modulation of enzyme activity is desired .

- Inflammatory Response Modulation : Similar compounds have shown the ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells, suggesting potential anti-inflammatory properties .

- Cellular Pathways : The compound has been implicated in affecting cellular signaling pathways such as the PI3K/AKT/mTOR pathway, which is vital for cell growth and survival. This modulation can lead to significant changes in cellular metabolism and function.

Biological Activity Summary

The following table summarizes the biological activities associated with 4-Bromo-6-ethyl-2-methylpyrimidine based on available research:

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to 4-Bromo-6-ethyl-2-methylpyrimidine:

- Neuroprotective Studies : Research indicates that related compounds can exert neuroprotective effects by modulating inflammatory responses in neural cells. For example, compounds inhibiting TNF-α release have shown promise in models of neurodegenerative diseases .

- Cytotoxicity in Cancer Models : A study demonstrated that derivatives of pyrimidine compounds, including those similar to 4-Bromo-6-ethyl-2-methylpyrimidine, exhibited significant cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .

- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications at the 6-position of the pyrimidine ring can significantly influence bioactivity, with certain substitutions enhancing binding affinity to target proteins involved in apoptosis regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.